

Spectroscopic Profiling of N-Phthaloyl-DLmethionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Phthaloyl-DL-methionine	
Cat. No.:	B3426528	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phthaloyl-DL-methionine**, a derivative of the essential amino acid methionine. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **N-Phthaloyl-DL-methionine**. These values are derived from computational models and analysis of spectral data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃



Protons	Predicted Chemical Shift (ppm)	Multiplicity
Phthaloyl-H	7.85 - 7.70	m
α-СН	4.90 - 4.80	dd
y-CH ₂	2.70 - 2.50	t
β-CH ₂	2.40 - 2.20	m
S-CH₃	2.10	S
СООН	10.0 - 12.0	br s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	175.0 - 173.0
C=O (Phthaloyl)	168.0 - 167.0
Quaternary Phthaloyl-C	134.5 - 133.5
CH Phthaloyl-C	132.0 - 131.0
CH Phthaloyl-C	124.0 - 123.0
α-С	55.0 - 53.0
у-С	32.0 - 30.0
β-С	30.0 - 28.0
S-CH₃	16.0 - 15.0

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2995 - 2850	Medium
C=O (Phthaloyl, asymm)	~1775	Strong
C=O (Phthaloyl, symm)	~1710	Strong
C=O (Carboxylic Acid)	~1700	Strong
C=C (Aromatic)	1600 - 1450	Medium-Weak
C-N Stretch	1380 - 1350	Strong
C-O Stretch	1300 - 1200	Strong
S-C Stretch	800 - 600	Weak

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Fragments (Electron Ionization)

Fragment	Proposed Structure	Expected m/z
[M]+	C13H13NO4S+	279
[M - COOH]+	C12H12NO2S+	234
[M - SCH₃] ⁺	C12H10NO4 ⁺	232
Phthalimide ion	C ₈ H ₄ NO ₂ +	146
[C ₄ H ₈ S] ⁺	88	
[CH₃S] ⁺	47	

Experimental Protocols



The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **N-Phthaloyl-DL-methionine**.

Instrumentation:

• A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of N-PhthaloyI-DL-methionine in 0.6-0.7 mL of deuterated chloroform (CDCI₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).



- Spectral Width: 0-200 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Phthaloyl-DL-methionine**.

Instrumentation:

 Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
 it to dry completely.
- Place a small amount of the solid N-Phthaloyl-DL-methionine sample directly onto the ATR crystal.



 Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-PhthaloyI-DL-methionine**.

Instrumentation:

 A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-offlight (TOF) mass analyzer.

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).







Acquisition Parameters (EI-MS):

• Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Scan Rate: 1 scan/second.

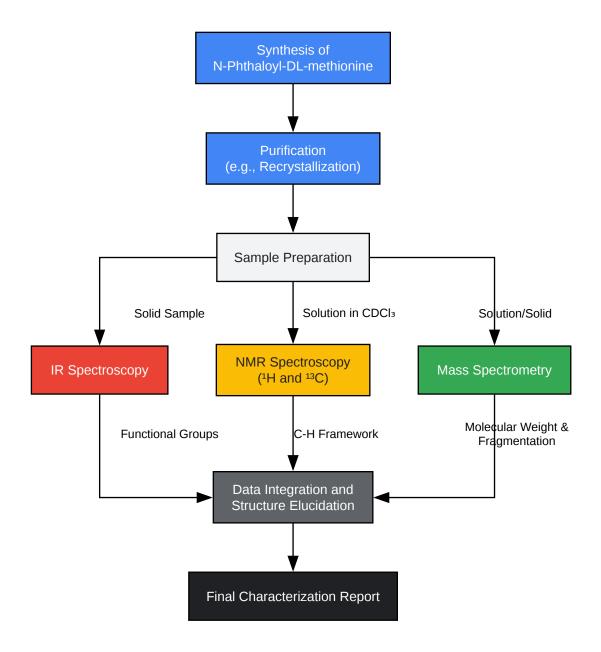
Data Analysis:

- Identify the molecular ion peak ([M]+) to confirm the molecular weight.
- Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
- Propose structures for the observed fragments to deduce the structure of the parent molecule.

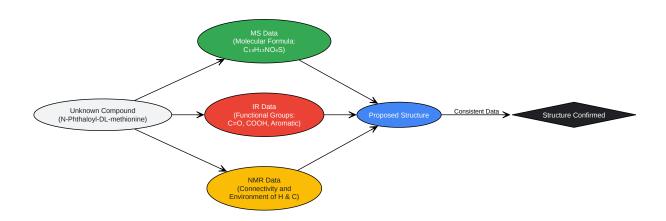
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like **N-Phthaloyl-DL-methionine** and the relationship between the different spectroscopic techniques in structure elucidation.









Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426528#spectroscopic-data-of-n-phthaloyl-dl-methionine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com